molecular formula C12H16ClNO3 B067583 Tert-butyl 5-chloro-2-hydroxybenzylcarbamate CAS No. 195517-88-5

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Cat. No.: B067583
CAS No.: 195517-88-5
M. Wt: 257.71 g/mol
InChI Key: IEXNKDQSZTYMTI-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 g/mol It is a derivative of carbamate, featuring a tert-butyl group, a chloro-substituted benzene ring, and a hydroxy group

Scientific Research Applications

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-2-hydroxybenzylcarbamate typically involves the reaction of 5-chloro-2-hydroxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-2-hydroxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the chloro and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXNKDQSZTYMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462006
Record name N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195517-88-5
Record name N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-5-chlorobenzylamine (1.22 g, 4.77 mmol assuming the bisulfate salt), (BOC)2O (1.56 g, 7.16 mmol) and N-methylmorpholine (1.05 ml, 9.54 mmol) in DMF (10 ml) was stirred for 5 h at r.t. The reaction was partitioned between water and ethyl acetate and the organic layer was washed with 5% KHSO4 solution (2 times), sodium hydrogen carbonate solution and brine, dried (Na2SO4) and evaporated in vacuo to a solid. The crude product was recrystallized from ethyl acetate/hexanes (1:5, 12 ml) to give the title compound:
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